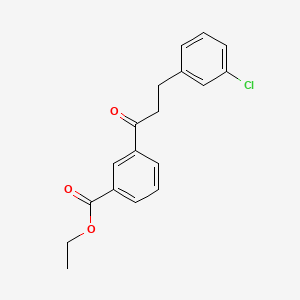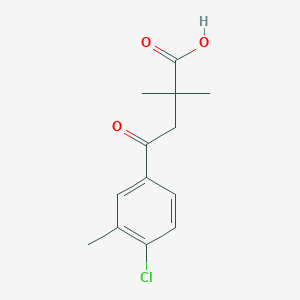
3'-Chloro-3-(2-methoxyphenyl)propiophenone
Overview
Description
The compound of interest, 3'-Chloro-3-(2-methoxyphenyl)propiophenone, is a chlorinated propiophenone derivative with a methoxy group on the phenyl ring. While the specific compound is not directly studied in the provided papers, related compounds with chloro, methoxy, and propiophenone groups have been synthesized and characterized, providing insights into the chemical behavior and properties that could be extrapolated to the compound .
Synthesis Analysis
The synthesis of related compounds involves various strategies, such as the reaction of o-vanillin with 2-chlorobenzylamine to produce (E)-2-[(2-chlorobenzylimino)methyl]methoxyphenol , and the condensation of different reactants like 1-(2,5-dichlorothiophen-3-yl)-3-(4-methoxyphenyl)prop-2-en-1-one with malononitrile and sodium hydroxide to yield a pyridine-carbonitrile derivative . These methods indicate that chlorinated methoxyphenyl compounds can be synthesized through nucleophilic substitution reactions and condensation reactions, which could be applicable to the synthesis of this compound.
Molecular Structure Analysis
Crystallographic studies provide detailed information about the molecular structure of related compounds. For instance, the crystal structure of a methoxyphenol derivative has been examined, revealing its orthorhombic space group and unit cell parameters . Similarly, the molecular structure of a pyridine-carbonitrile derivative was confirmed by X-ray single crystal analysis, showing the dihedral angles between the planes of the pyridine ring and the methoxyphenyl ring . These analyses suggest that this compound would likely exhibit distinct geometric parameters that could be determined through similar crystallographic techniques.
Chemical Reactions Analysis
The reactivity of chlorinated methoxyphenyl compounds can be inferred from studies on similar molecules. For example, the synthesis of chlorinated 2-methoxyphenols from chlorinated 1,2-benzenediols indicates that chlorinated methoxy compounds can undergo methylation reactions . Additionally, the formation of a hydrogen-bonded dimer in a carboxylic acid derivative suggests that this compound may also participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and solid-state behavior.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated methoxyphenyl compounds are characterized by various spectroscopic techniques. Infrared spectrum, thermal stability, and NMR spectroscopy have been used to study the properties of these compounds . For instance, the thermal stability of a sodium salt derivative of methoxyphenylpropenoic acid was investigated, showing dehydration and decomposition temperatures . These studies suggest that this compound would have specific thermal properties and a characteristic spectroscopic fingerprint that could be analyzed using similar methods.
Mechanism of Action
Mode of Action
It’s known that propiophenones can interact with various enzymes and receptors in the body, potentially altering cellular functions .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3’-Chloro-3-(2-methoxyphenyl)propiophenone .
Safety and Hazards
properties
IUPAC Name |
1-(3-chlorophenyl)-3-(2-methoxyphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO2/c1-19-16-8-3-2-5-12(16)9-10-15(18)13-6-4-7-14(17)11-13/h2-8,11H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITAFEKRNGHDAPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCC(=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90644174 | |
| Record name | 1-(3-Chlorophenyl)-3-(2-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898769-89-6 | |
| Record name | 1-(3-Chlorophenyl)-3-(2-methoxyphenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898769-89-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Chlorophenyl)-3-(2-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















